molecular formula C11H14N2 B1527017 2-Amino-5-tert-butylbenzonitrile CAS No. 874814-72-9

2-Amino-5-tert-butylbenzonitrile

Cat. No. B1527017
M. Wt: 174.24 g/mol
InChI Key: FUXLXBOWPNXOJZ-UHFFFAOYSA-N
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Description

“2-Amino-5-tert-butylbenzonitrile” is a chemical compound with the molecular formula C11H14N2 . It is a solid substance and is often used in scientific research.


Synthesis Analysis

The synthesis of “2-Amino-5-tert-butylbenzonitrile” involves a reaction of 2-bromo-4-tert-butylaniline with CuCN in N-methylpyrrolidone (NMP). The mixture is heated to reflux under nitrogen until the starting material is fully converted. The solvent is then removed under vacuum and the residue is purified by flash chromatography .


Molecular Structure Analysis

The molecular weight of “2-Amino-5-tert-butylbenzonitrile” is 174.25 . The InChI key, which is a unique identifier for chemical substances, is FUXLXBOWPNXOJZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Amino-5-tert-butylbenzonitrile” is a solid substance . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis of Benzoxazinones

2-Amino-5-tert-butylbenzonitrile derivatives have been used in the synthesis of benzoxazinones through a novel process involving tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C Bond cleavage of 2-arylindoles. This method is notable for its use of an inexpensive iron(III) catalyst, gram-scale preparations, and the innovative C-C bond cleavage of indoles, highlighting a significant advancement in the synthesis of complex organic molecules (Chen et al., 2018).

Corrosion Inhibition

Derivatives of 2-aminobenzene-1,3-dicarbonitriles have been synthesized and studied for their corrosion inhibition properties on mild steel and aluminum in acidic and alkaline conditions, respectively. These compounds demonstrated high inhibition efficiency, with one derivative exhibiting up to 97.83% efficiency at certain concentrations. The studies employed weight loss, electrochemical techniques, SEM, and EDX examinations to confirm the protective layer formation on metal surfaces (Verma et al., 2015).

Intramolecular Charge Transfer

A study on the planarized aminobenzonitrile 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) demonstrated fast and efficient intramolecular charge transfer and dual fluorescence in various solvents. This research provides insights into the photophysical properties of aminobenzonitriles and their potential applications in developing new fluorescent materials (Zachariasse et al., 2004).

Development of Bioactive Compounds

Novel bioactive compounds bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized starting from aminobenzonitrile derivatives. These compounds were tested for antitumor activity, highlighting the potential of aminobenzonitrile derivatives in developing new therapeutic agents (Maftei et al., 2013).

Chemical Fixation of Carbon Dioxide

Tungstate-catalyzed chemical fixation of CO2 with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones represents an efficient method for converting CO2 into valuable organic compounds. This process showcases an environmentally friendly approach to utilizing CO2 as a raw material in organic synthesis (Kimura et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

2-amino-5-tert-butylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXLXBOWPNXOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-tert-butylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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